
MLT-748
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MLT-748 is a potent, selective, and allosteric inhibitor of MALT1 . It binds at the interface between the caspase and immunoglobulin (Ig3) domains by displacing Trp580 and locking the catalytic site in an inactive state .
Molecular Structure Analysis
This compound has a molecular weight of 492.32 and a molecular formula of C19H19Cl2N9O3 . It binds MALT1 in the allosteric Trp580 pocket .Chemical Reactions Analysis
This compound does not show inhibitory activity on any of 22 other tested human proteases with IC50 values >100 μM .Physical And Chemical Properties Analysis
This compound has a molecular weight of 492.32 and a molecular formula of C19H19Cl2N9O3 . Its purity, as determined by HPLC, is 99.58% .科学的研究の応用
MLT1 のアロステリック阻害
MLT-748 は、強力で選択的な MALT1 のアロステリック阻害剤です {svg_1}. This compound は、アロステリック Trp580 ポケットに MALT1 に結合し、IC50 値は 5 nM です {svg_2}. This compound とその密接に関連する化合物 MLT-747 の両方は、ナノモルレベルの効力を有する MALT1 のアロステリック阻害剤です {svg_3}. これらは、カスパーズと免疫グロブリン (Ig3) ドメインの界面で結合することにより、Trp580 を置換し、触媒部位を不活性状態に固定することで、類似した姿勢を取ります {svg_4}.
免疫不全研究
This compound は、免疫不全における機能回復のための分子矯正剤として特定されました {svg_5}. MLT1 mut/mut 患者の不死化 B 細胞において、this compound は細胞性 MALT1-W580S を安定化させ、EC50 は 69 nM でした {svg_6}. 1 μM の this compound の濃度で、MALT1 基質である BCL10、HOIL1、CYLD、および RelB の切断が完全に阻害されました {svg_7}.
NF-κB 活性化の調節
This compound 処理により、MLT1mut/mut 患者の不死化 B 細胞における p65 および IκBα のリン酸化が増加しました {svg_8}. しかし、this compound は、正常 T 細胞の細胞刺激中の IκBα のリン酸化にはわずかな影響しかありませんでした {svg_9}. T 細胞抗原受容体のダウンストリームシグナル伝達を阻害しました {svg_10}.
がん研究
がん研究、特に肺癌の文脈では、MALT1 による CARD10 の切断は、肺癌の成長を in vivo で制限します {svg_11}. 強力で選択的な MALT1 プロテアーゼ阻害剤である this compound の存在は、CARD10 の切断を阻止し、プロテアーゼ機能を示唆しています {svg_12}.
作用機序
Target of Action
MLT-748 is a potent, selective, and allosteric inhibitor of MALT1 . MALT1, also known as Mucosa-associated lymphoid tissue lymphoma translocation protein 1, plays a crucial role in the nuclear factor-kappa B (NF-κB) activation signaling pathway . This protein is involved in several biological processes such as cell proliferation, cell death, and regulation of immune responses .
Mode of Action
This compound binds MALT1 in the allosteric Trp580 pocket . It adopts a pose via binding at the interface between the caspase and immunoglobulin (Ig3) domains by displacing Trp580 and locking the catalytic site in an inactive state . This displacement of Trp580 weakens interactions between the para-caspase and C-terminal immunoglobulin MALT1 domains, resulting in protein instability .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . MALT1 is involved in NF-κB signaling cascades downstream of antigen receptors, C-type lectin receptors, and several G-protein coupled receptors . The concentration of 1 μM this compound completely blocked cleavage of the MALT1 substrates BCL10, HOIL1, CYLD, and RelB .
Pharmacokinetics
In MALT1 mut/mut patient immortalized B cells, this compound stabilized cellular MALT1-W580S, with an EC50 of 69 nM .
Result of Action
This compound treatment increased the phosphorylation of p65 and IκBα in MALT1mut/mut patient immortalized B cells . This compound had only mild effects on phosphorylation of iκbα during cell stimulation of these normal t cells . It did inhibit T cell antigen receptor downstream signaling .
Safety and Hazards
生化学分析
Biochemical Properties
MLT-748 interacts with various enzymes, proteins, and other biomolecules. It is known to bind by displacing the side chain of Trp580, locking the protease in an inactive conformation . This interaction with the MALT1 paracaspase is central for lymphocyte antigen-dependent responses, including NF-κB activation .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to rescue NF-κB and JNK signaling in patient lymphocytes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to MALT1 in the allosteric Trp580 pocket, which results in the locking of the protease in an inactive conformation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
1-[2-chloro-7-[(1R,2R)-1,2-dimethoxypropyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N9O3/c1-10(32-2)17(33-3)16-13(9-22-15-7-14(21)28-29(15)16)27-19(31)26-11-6-12(20)18(23-8-11)30-24-4-5-25-30/h4-10,17H,1-3H3,(H2,26,27,31)/t10-,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQLNDPUQSZBJW-QGHHPUGFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N9O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does MLT-748 interact with its target, MALT1, and what are the downstream effects of this interaction?
A: While the provided research papers [, ] do not delve into the specific binding interactions between this compound and MALT1, they highlight that this compound acts as a MALT1 protease inhibitor. Inhibiting MALT1 protease activity disrupts the downstream signaling cascade. Typically, MALT1, as part of the CARMA-BCL10-MALT1 signaling complex, activates NF-κB, a protein complex involved in cellular responses to stress, inflammation, and cell survival []. This inhibition consequently diminishes NF-κB activity, potentially leading to decreased DNA repair and increased immunogenic cell death in cancer cells [].
Q2: What is the evidence that MALT1 inhibition by compounds like this compound could be beneficial in treating TNBC?
A: Research suggests that high MALT1 expression correlates with doxorubicin resistance in TNBC cell lines []. Beecher et al. demonstrated that this compound treatment, alongside doxorubicin, led to decreased cell viability and increased apoptosis in TNBC cells []. This finding suggests that MALT1 inhibition can re-sensitize resistant TNBC cells to chemotherapy, potentially improving treatment outcomes. Furthermore, the study indicated that MALT1 inhibition increases the expression of calreticulin (CRT) in response to doxorubicin [], a protein associated with immunogenic cell death, highlighting a potential mechanism for enhanced anti-tumor immunity.
Q3: What are the limitations of the existing research on this compound, and what future research directions are warranted?
A: While the initial findings on this compound are promising, the provided research [, ] only provides a preliminary understanding. Further investigations are needed to elucidate the precise molecular mechanisms of this compound's interaction with MALT1, its pharmacokinetic properties, and its efficacy and safety profile in preclinical and clinical settings. Future research should focus on:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B609102.png)
![4-[[(3aR,9S,9aS)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid](/img/structure/B609105.png)
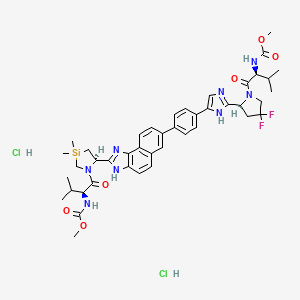
![(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide](/img/structure/B609107.png)
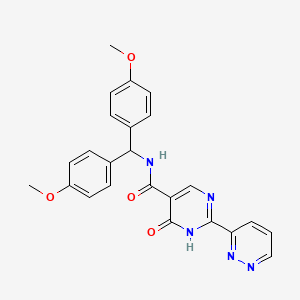


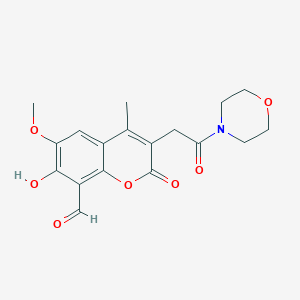
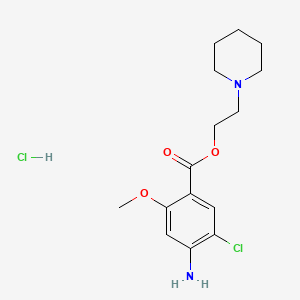
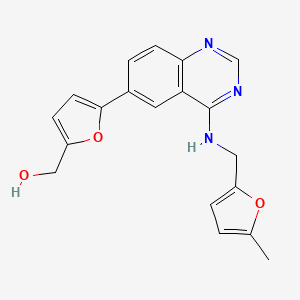
![2-[1-(5-bromo-2-fluoro-benzyl)indol-3-yl]sulfonyl-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B609120.png)
![N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B609122.png)
![[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone](/img/structure/B609125.png)